N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c22-12-1-4-14(5-2-12)27-19-15(10-23-27)20(29)26-21(25-19)32-11-18(28)24-13-3-6-16-17(9-13)31-8-7-30-16/h1-6,9-10H,7-8,11H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBLXTUMNWGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Oprea1_196535, also known as CCG-26576, is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system.
Mode of Action
CCG-26576 is an AMPA receptor potentiator . It works by potentiating AMPA receptor function, leading to increased release of Brain-Derived Neurotrophic Factor (BDNF) and enhanced neuronal differentiation and survival.
Biochemical Pathways
The compound’s action on AMPA receptors leads to the activation of several biochemical pathways. The potentiation of AMPA receptor function enhances the release of BDNF, a neurotrophin involved in neuronal survival and differentiation. This can lead to increased neurogenesis, particularly in regions such as the hippocampus.
Result of Action
The potentiation of AMPA receptor function by CCG-26576 leads to increased BDNF release, which in turn promotes neuronal differentiation and survival. In animal studies, chronic administration of CCG-26576 has been shown to increase progenitor cell proliferation in the dentate gyrus and prelimbic cortex.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The synthetic route typically involves the use of reagents like lithium hydride and bromoacetyl derivatives to achieve the desired structural modifications.
Key Structural Features:
- Core Structure : The benzodioxin moiety contributes to the compound's biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
- Functional Groups : The presence of the pyrazolo-pyrimidine sulfonamide group is crucial for its pharmacological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | S. aureus | 1 µg/mL |
| 7b | E. faecium | 2 µg/mL |
These findings suggest that the compound could be effective against resistant strains of bacteria.
Anticancer Activity
In vitro studies have shown that related compounds demonstrate varying degrees of anticancer activity across different cell lines:
| Compound | Cell Line | % Cell Viability Reduction |
|---|---|---|
| 7c | A549 | 35% |
| 7d | Caco-2 | 53% |
The structure-activity relationship indicates that specific substitutions on the benzodioxin and pyrazolo-pyrimidine rings can enhance anticancer efficacy.
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several derivatives of benzodioxin compounds against common pathogens. The results indicated that modifications at the sulfonamide position significantly influenced activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
In a separate investigation focusing on cancer cell lines A549 and Caco-2, various derivatives were tested for their ability to inhibit cell proliferation. The results demonstrated that specific structural features were crucial for enhancing cytotoxic effects.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and substituted acetamides. The synthesis typically involves:
- Step 1 : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium to form sulfonamide derivatives.
- Step 2 : Subsequent derivatization with bromo-substituted acetamides to yield the target compound.
Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antidiabetic Activity
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide exhibit significant inhibitory activity against α-glucosidase enzymes. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
Neuroprotective Effects
Studies have also explored the neuroprotective properties of this compound against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease (AD). The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anticancer Potential
The compound's structure suggests possible anticancer properties. Compounds with similar pyrazolo[3,4-d]pyrimidine frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific efficacy of this compound against cancer .
Case Studies and Research Findings
Chemical Reactions Analysis
Sulfanyl (Thioether) Group Reactivity
The sulfanyl group (-S-) in the molecule serves as a nucleophilic site and is susceptible to oxidation and substitution reactions.
-
Oxidation :
Thioethers are readily oxidized to sulfoxides (R-SO-R) or sulfones (R-SO₂-R) under mild to strong oxidizing conditions. For example:This reaction is critical for modulating the compound’s electronic properties and solubility .
-
Nucleophilic Substitution :
The sulfur atom can participate in nucleophilic displacement reactions, particularly in the presence of alkyl halides or electrophilic reagents.
Acetamide Group Hydrolysis
The acetamide group (-NHCO-) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid.
This reaction is pH-dependent and impacts the compound’s bioavailability. Enzymatic hydrolysis (e.g., via amidases) may also occur in biological systems .
Pyrazolo-Pyrimidinone Core Reactivity
The pyrazolo[3,4-d]pyrimidin-4-one scaffold offers multiple sites for electrophilic or nucleophilic attacks:
-
Electrophilic Substitution :
The electron-deficient pyrimidinone ring may undergo substitution at positions activated by the oxo group. Fluorine’s electron-withdrawing effect on the adjacent phenyl ring directs electrophiles to specific positions . -
Ring-Opening Reactions :
Under strongly acidic or reductive conditions, the pyrimidinone ring may undergo cleavage, though this is less common without targeted catalysts .
Fluorophenyl Substituent Interactions
The 4-fluorophenyl group is relatively inert but participates in:
Benzodioxin Ring Stability
The benzodioxin ring (1,4-benzodioxin) is generally stable under physiological conditions but may undergo ring-opening in the presence of strong acids or bases. For example:
This reactivity is rarely exploited in synthetic modifications due to the ring’s role as a structural backbone .
Experimental Considerations
-
Synthetic Modifications : Reactions involving this compound require controlled conditions (e.g., anhydrous solvents, inert atmospheres) to preserve the integrity of its labile groups .
-
Analytical Characterization : HPLC and LC-MS are critical for monitoring reaction progress and purity, given the compound’s complexity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, emphasizing key structural differences, biological activities, and pharmacokinetic properties:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Pharmacokinetic Properties | References |
|---|---|---|---|---|---|
| Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide | Pyrazolo[3,4-d]pyrimidin-4-one | - 4-Fluorophenyl at N1 - Sulfanyl acetamide linker - Benzodioxin at acetamide |
Not explicitly reported (inference: kinase inhibition or antimicrobial) | Unknown | |
| Compound B : 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide-acetamide hybrid | - 4-Chlorophenyl sulfonyl - 3,5-Dimethylphenyl |
Antibacterial and antifungal (e.g., against S. aureus and C. albicans) with low hemolytic activity | Moderate bioavailability inferred from in vitro assays | |
| Compound C : 2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | Pyrazolo[4,3-d]pyrimidin-7-one | - 4-Methoxybenzyl at C6 - 3-Fluorophenyl at acetamide |
Unknown (structural similarity suggests kinase or protease inhibition) | Likely improved solubility due to methoxy group | |
| Compound D (MK-0974) : N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | Azepane-imidazopyridine hybrid | - 2,3-Difluorophenyl - Trifluoroethyl |
Potent CGRP receptor antagonist (IC₅₀ = 0.3 nM) for migraine treatment | High oral bioavailability due to trifluoroethyl group |
Key Structural and Functional Insights :
Compound D’s azepane-imidazopyridine core demonstrates the importance of conformational rigidity in high-affinity receptor binding .
Substituent Effects :
- Fluorine substituents (e.g., 4-fluorophenyl in the target compound vs. 3-fluorophenyl in Compound C) influence electronic properties and binding pocket complementarity. The 4-fluorophenyl group may enhance π-π stacking in hydrophobic pockets .
- Alkyl groups (e.g., trifluoroethyl in Compound D) improve metabolic stability and oral bioavailability by reducing oxidative metabolism .
Linker Flexibility: Sulfanyl acetamide linkers in the target compound and Compound C provide flexibility, which may optimize interactions with dynamic binding sites.
Research Findings and Implications
Therapeutic Potential: The sulfanyl acetamide motif is a recurring pharmacophore in antimicrobial and kinase-targeting agents, suggesting the target compound may share similar mechanisms . Fluorinated aryl groups (common in Compounds A, C, and D) enhance target affinity and pharmacokinetic profiles, supporting their inclusion in drug design .
Unanswered Questions: The exact biological target and potency of the target compound remain uncharacterized. Structural optimization (e.g., introducing trifluoroethyl groups as in Compound D) may improve oral bioavailability, a critical gap for the target compound .
Future Directions :
- Synthesis of derivatives with varied substituents (e.g., chloro, methoxy) to explore SAR.
- In vitro assays against bacterial, fungal, and kinase targets to validate inferred activities.
Q & A
Q. Table 1: Comparative Analysis of Structural Analogs
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆, δ 1.0–10.0 ppm | Pyrimidine H at δ 8.3 |
| HPLC | C18 column, 0.1% TFA, 1.0 mL/min flow | Retention time: 9.2 min |
| X-ray | Mo-Kα radiation, 100 K | Dihedral angle: 15.7° |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
